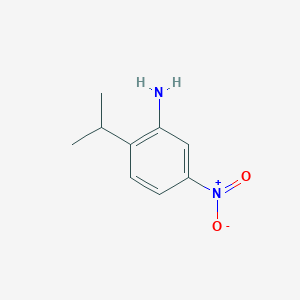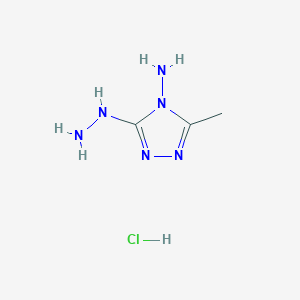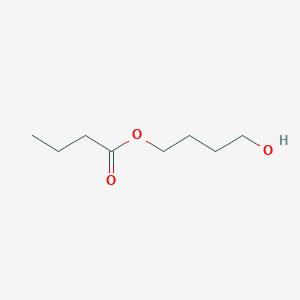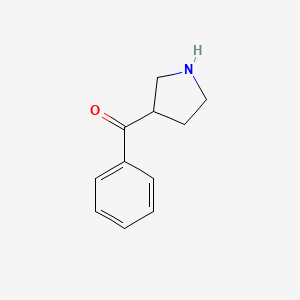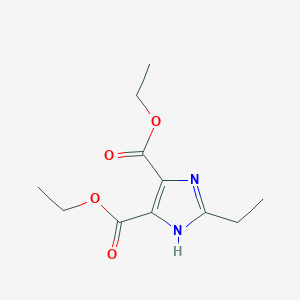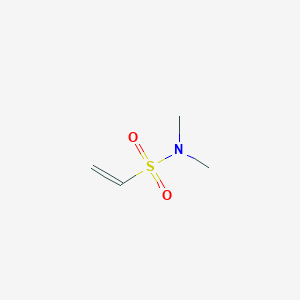![molecular formula C14H15N3 B1319970 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine CAS No. 937603-85-5](/img/structure/B1319970.png)
6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine” is a chemical compound with the molecular formula C14H15N3 . It is not intended for human or veterinary use and is for research use only.
Physical And Chemical Properties Analysis
The molecular weight of “6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine” is 225.29 g/mol . Unfortunately, other physical and chemical properties are not available in the literature.Wissenschaftliche Forschungsanwendungen
Antimalarial Drug Development
6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine: derivatives have been identified as novel selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . This enzyme is crucial in the pyrimidine de novo biosynthesis pathway, which is a validated drug target for the prevention and treatment of malaria. The inhibition of PfDHODH can disrupt the life cycle of the malaria-causing parasite, offering a potential pathway for developing new antimalarial drugs.
Antihypertensive Agents
The chemical scaffold related to 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine has been explored for its potential in treating hypertension . The derivatives of this compound have shown promise as antihypertensive agents, which could lead to new treatments for managing high blood pressure.
Analgesic and Anti-inflammatory Applications
Some derivatives of 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine have been used as analgesics and anti-inflammatory agents . These compounds can potentially be developed into medications that alleviate pain and reduce inflammation in various medical conditions.
Antioxidant Therapy
Compounds related to 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine have been used to assess the role of oxidative injury in processes like neuronal cell death and aging . They are also being evaluated as adjunctive therapy in the treatment of certain cancers due to their antioxidant properties.
Antitumor and Antimicrobial Activity
The heterocyclic fragment of 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine is a well-known pharmacophore with compounds exhibiting antitumor and antimicrobial activities . This opens up avenues for the development of new drugs in the treatment of various cancers and infections.
Anticoagulant Properties
Research has found that certain derivatives of 6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine possess anticoagulant activity . This property is significant for the development of medications that can prevent blood clots, which are a major risk factor for strokes and heart attacks.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibitPlasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) . PfDHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Mode of Action
It can be inferred from similar compounds that it may inhibit pfdhodh . Inhibitors like DSM265 bind to a hydrophobic pocket located at the N-terminus where ubiquinone binds, which is structurally divergent from the mammalian orthologue .
Biochemical Pathways
The compound likely affects the de novo pyrimidine biosynthesis pathway by inhibiting PfDHODH . This enzyme catalyzes the oxidation of dihydroorotate to orotate and utilizes ubiquinone as an electron acceptor in the fourth step of pyrimidine de novo biosynthesis . Inhibition of this pathway can disrupt the synthesis of pyrimidine nucleotides, essential components of DNA and RNA, thereby inhibiting the growth and proliferation of the parasite .
Pharmacokinetics
Similar compounds have been found to have high gastrointestinal absorption and are bbb permeant . These properties suggest that the compound may have good bioavailability.
Result of Action
The inhibition of PfDHODH and the subsequent disruption of the de novo pyrimidine biosynthesis pathway can lead to the inhibition of the growth and proliferation of the Plasmodium falciparum parasite . This can potentially lead to the clearance of the parasite from the host, thereby treating malaria .
Eigenschaften
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-12-7-8-14(16-10-12)17-9-3-5-11-4-1-2-6-13(11)17/h1-2,4,6-8,10H,3,5,9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGPWDYYRQUBJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241843 |
Source


|
| Record name | 6-(3,4-Dihydro-1(2H)-quinolinyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine | |
CAS RN |
937603-85-5 |
Source


|
| Record name | 6-(3,4-Dihydro-1(2H)-quinolinyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937603-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3,4-Dihydro-1(2H)-quinolinyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


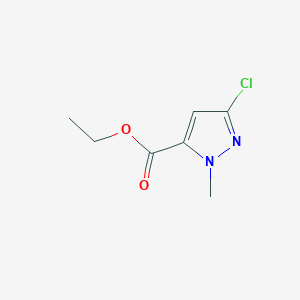
![6,9-Diazaspiro[4.5]decane](/img/structure/B1319895.png)
![4-[4-(3-Oxobutyl)phenoxy]benzonitrile](/img/structure/B1319896.png)

